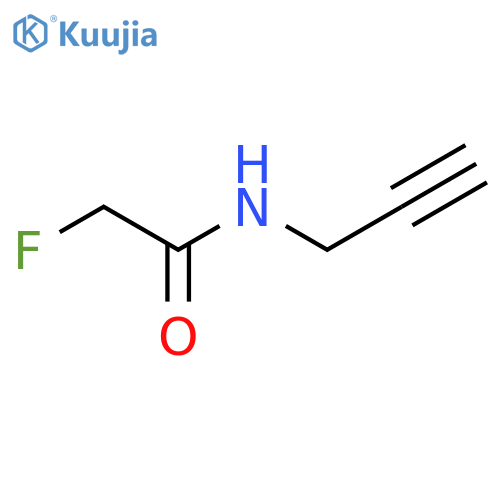Cas no 1416245-75-4 (2-Fluoro-N-(prop-2-yn-1-yl)acetamide)

1416245-75-4 structure
商品名:2-Fluoro-N-(prop-2-yn-1-yl)acetamide
2-Fluoro-N-(prop-2-yn-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- SCHEMBL6256634
- 2-Fluoro-N-(prop-2-yn-1-yl)acetamide
- 1416245-75-4
-
- インチ: 1S/C5H6FNO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8)
- InChIKey: HBCCQHXNCZOVFT-UHFFFAOYSA-N
- ほほえんだ: FCC(NCC#C)=O
計算された属性
- せいみつぶんしりょう: 115.043341977g/mol
- どういたいしつりょう: 115.043341977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0
2-Fluoro-N-(prop-2-yn-1-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A2627911-100mg |
2-Fluoro-N-(prop-2-yn-1-yl)acetamide |
1416245-75-4 | 95% | 100mg |
$284.0 | 2024-04-24 | |
| Ambeed | A2627911-1g |
2-Fluoro-N-(prop-2-yn-1-yl)acetamide |
1416245-75-4 | 95% | 1g |
$1284.0 | 2024-04-24 | |
| Ambeed | A2627911-250mg |
2-Fluoro-N-(prop-2-yn-1-yl)acetamide |
1416245-75-4 | 95% | 250mg |
$461.0 | 2024-04-24 | |
| Ambeed | A2627911-50mg |
2-Fluoro-N-(prop-2-yn-1-yl)acetamide |
1416245-75-4 | 95% | 50mg |
$161.0 | 2024-04-24 |
2-Fluoro-N-(prop-2-yn-1-yl)acetamide 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
1416245-75-4 (2-Fluoro-N-(prop-2-yn-1-yl)acetamide) 関連製品
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1416245-75-4)

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):256/415/1156